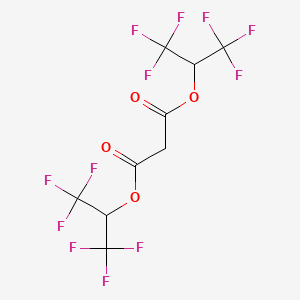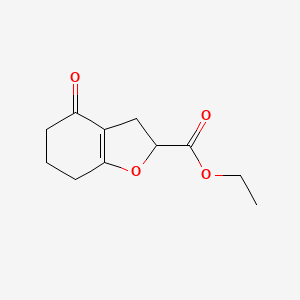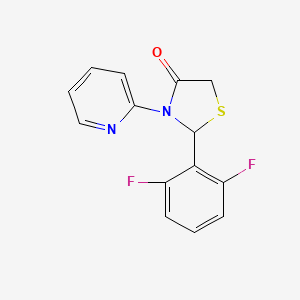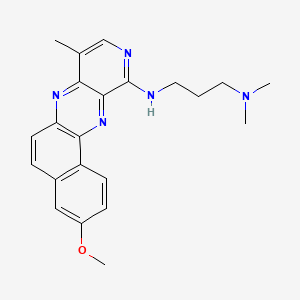
1,3-Propanediamine, N'-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- is a complex organic compound with a unique structure that includes a benzoquinoxaline moiety
Preparation Methods
The synthesis of 1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- involves multiple steps, typically starting with the preparation of the benzoquinoxaline core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may have potential as a probe for studying biological processes. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Propanediamine, N’-(3-methoxy-8-methylbenzo(f)pyrido(4,3-b)quinoxalin-11-yl)-N,N-dimethyl- can be compared with other similar compounds that contain a benzoquinoxaline core These similar compounds may include derivatives with different substituents on the benzoquinoxaline ring
Properties
CAS No. |
165548-08-3 |
|---|---|
Molecular Formula |
C22H25N5O |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(5-methoxy-13-methyl-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,8,11,13,15,17-nonaen-16-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C22H25N5O/c1-14-13-24-22(23-10-5-11-27(2)3)21-19(14)25-18-9-6-15-12-16(28-4)7-8-17(15)20(18)26-21/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24) |
InChI Key |
LRIPRDBVKDMCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=NC3=C(C=CC4=C3C=CC(=C4)OC)N=C12)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
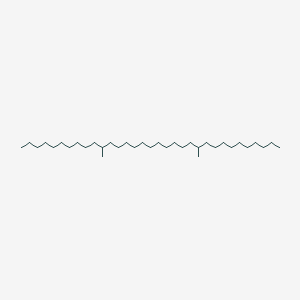
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
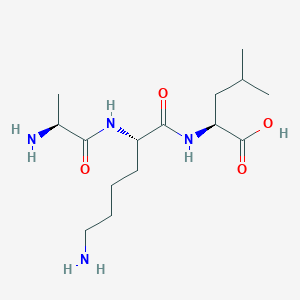
![4,4'-Bis[4-(tribromomethyl)phenyl]-2,2'-bipyridine](/img/structure/B14260775.png)
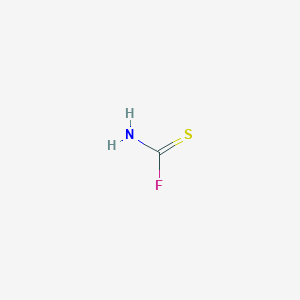
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)
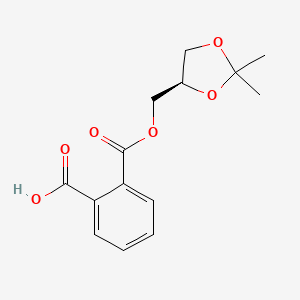
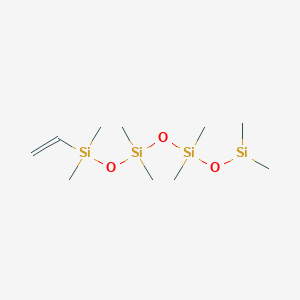
![2-[(5-Amino-6-methoxypyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B14260803.png)
